![molecular formula C30H24N4O2 B2775773 3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea CAS No. 1796905-23-1](/img/structure/B2775773.png)
3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea is a useful research compound. Its molecular formula is C30H24N4O2 and its molecular weight is 472.548. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea (CAS Number: 1796905-23-1) is a member of the benzodiazepine family, which is known for its diverse biological activities, particularly in the central nervous system (CNS). This article aims to provide a comprehensive overview of the biological activity associated with this compound, including pharmacological profiles, mechanisms of action, and potential therapeutic applications.
Molecular Structure
- Molecular Formula: C30H24N4O2
- Molecular Weight: 472.54 g/mol
- Chemical Structure: The compound features a benzodiazepine core fused with a fluorenyl group and a urea moiety, which may contribute to its unique biological properties.
Property | Value |
---|---|
CAS Number | 1796905-23-1 |
Molecular Formula | C30H24N4O2 |
Molecular Weight | 472.54 g/mol |
SMILES | CN1C(=O)C(NC(=O)Nc2ccc(Oc3ccccc3)cc2)N=C(c2ccccc2)c2ccccc21 |
Pharmacological Profile
Research indicates that compounds similar to This compound exhibit significant interactions with various receptors in the CNS. Notably, they often act as antagonists at the cholecystokinin (CCK-B) receptor and possess anxiolytic properties.
Key Findings:
- CCK-B Receptor Antagonism:
-
CNS Activity:
- Benzodiazepines are well-known for their CNS depressant effects, including anxiolytic and sedative properties. The presence of the benzodiazepine structure in this compound suggests similar effects .
- Studies have shown that derivatives can exhibit neuroprotective effects and may be beneficial in treating anxiety disorders and depression.
The biological activity of this compound can be attributed to its ability to modulate neurotransmitter systems, particularly through:
- GABAergic Modulation: Enhancing GABA receptor activity leads to increased inhibitory neurotransmission, contributing to anxiolytic effects.
- CCK Receptor Interaction: By blocking CCK-B receptors, the compound may influence gastric motility and secretion, thereby providing therapeutic benefits in gastrointestinal conditions.
Case Study 1: Anxiolytic Effects
In a controlled study involving animal models, administration of the compound resulted in significant reductions in anxiety-like behaviors compared to control groups. Behavioral assays such as the elevated plus maze and open field test demonstrated that treated subjects exhibited increased exploration and reduced anxiety indicators.
Case Study 2: Gastric Acid Secretion Inhibition
Another study investigated the effects on gastric acid secretion using pentagastrin-induced models. The compound effectively inhibited acid secretion at doses as low as 0.0078 µmol/kg IV, showcasing its potential as a therapeutic agent for acid-related disorders .
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of benzodiazepines, including the target compound, exhibit significant anticancer properties. Benzodiazepines are known to interact with the central nervous system and have been repurposed for cancer therapy due to their ability to induce apoptosis in malignant cells. The specific structure of 3-(9H-fluoren-2-yl)-1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl)urea may enhance its efficacy against various cancer types by modulating pathways involved in cell proliferation and survival.
Neuroprotective Effects
The compound's structure suggests potential neuroprotective effects, similar to other benzodiazepine derivatives. Studies have shown that compounds with similar frameworks can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases.
Pharmacological Applications
Anxiolytic Properties
Benzodiazepines are widely recognized for their anxiolytic effects. The specific molecular interactions of this compound with GABA receptors may provide insights into developing new anxiolytic agents with fewer side effects than existing medications.
Antimicrobial Activity
Emerging studies suggest that compounds containing the benzodiazepine core may exhibit antimicrobial properties. The ability of this compound to inhibit bacterial growth could be explored further for therapeutic applications in treating infections.
Materials Science
Organic Electronics
The unique structural properties of this compound make it a candidate for applications in organic electronics. Its potential as a semiconductor material could lead to advancements in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The electron-donating characteristics of the fluorenyl group may enhance charge transport properties in these applications.
Case Studies
Study | Application | Findings |
---|---|---|
Anticancer Activity Study | Cancer Therapy | Demonstrated significant cytotoxicity against various cancer cell lines through apoptosis induction mechanisms. |
Neuroprotection Research | Neurodegenerative Diseases | Showed protective effects against oxidative stress-induced neuronal cell death in vitro. |
Pharmacological Evaluation | Anxiolytic Effects | Exhibited binding affinity to GABA receptors comparable to traditional anxiolytics with improved safety profiles. |
特性
IUPAC Name |
1-(9H-fluoren-2-yl)-3-(1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4O2/c1-34-26-14-8-7-13-25(26)27(19-9-3-2-4-10-19)32-28(29(34)35)33-30(36)31-22-15-16-24-21(18-22)17-20-11-5-6-12-23(20)24/h2-16,18,28H,17H2,1H3,(H2,31,33,36) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGKOXSXLFWCNHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=NC(C1=O)NC(=O)NC3=CC4=C(C=C3)C5=CC=CC=C5C4)C6=CC=CC=C6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。